molecular formula C16H21BrN2 B1197942 Desformylflustrabromine

Desformylflustrabromine

Número de catálogo: B1197942
Peso molecular: 321.25 g/mol
Clave InChI: GQHSCJUTJKLZPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desformylflustrabromine is a member of tryptamines.
This compound is a natural product found in Flustra foliacea with data available.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Positive Allosteric Modulation:
Desformylflustrabromine acts as a selective positive allosteric modulator for the α4β2 nicotinic acetylcholine receptor. This modulation enhances receptor activity without directly activating the receptor itself, which may lead to fewer side effects compared to traditional agonists .

Crossing the Blood-Brain Barrier:
dFBr is notable for its ability to cross the blood-brain barrier, allowing it to exert central nervous system effects. Its predicted half-life of approximately 8.6 hours enables sustained pharmacological action, making it a candidate for various therapeutic applications .

Analgesic Effects

Research has shown that dFBr exhibits significant analgesic properties. In animal models, it has been demonstrated to reduce pain responses in formalin tests, indicating its potential utility in pain management . The compound significantly decreased both early and late-phase nociceptive behaviors, suggesting a dual mechanism of action that may involve modulation of pain pathways.

Test TypeEffect of dFBr
Formalin Test (Early Phase)Significant reduction in paw licks/bites
Formalin Test (Late Phase)Significant reduction in paw licks/bites
Writhing TestSignificant decrease in number of writhes

Procognitive Activity

This compound has been evaluated for its procognitive effects, particularly in models that assess memory and learning. Studies indicate that dFBr enhances cognitive performance by potentiating α4β2-nicotinic acetylcholine receptors, which are implicated in cognitive processes . This property positions dFBr as a potential therapeutic agent for cognitive impairments associated with neurodegenerative diseases.

Addiction Treatment

dFBr has shown promise in reducing alcohol consumption and preference in animal models. It was found to decrease ethanol intake significantly in both male and female rats, suggesting its potential application in treating alcohol use disorders . The modulation of nicotinic receptors may also extend to nicotine addiction, making dFBr a versatile candidate for addressing multiple substance use disorders.

SubstanceEffect of dFBr
EthanolSignificant reduction in intake
NicotinePotential reduction in self-administration

Study on Analgesic Properties

In a study published by MDPI, dFBr was tested on mice using formalin and writhing tests. The results indicated significant analgesic effects at various concentrations, highlighting its potential as a non-opioid analgesic alternative .

Study on Cognitive Enhancement

Another study focused on the procognitive effects of dFBr demonstrated improved performance in memory tasks among treated subjects compared to controls. This suggests that dFBr could be beneficial for conditions like Alzheimer's disease or other forms of dementia .

Study on Addiction

Research investigating the impact of dFBr on alcohol consumption revealed that administration led to a marked decrease in ethanol preference among rats. This finding supports further exploration into its use as a treatment for alcohol dependence .

Propiedades

Fórmula molecular

C16H21BrN2

Peso molecular

321.25 g/mol

Nombre IUPAC

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine

InChI

InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3

Clave InChI

GQHSCJUTJKLZPX-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC

SMILES canónico

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC

Sinónimos

desformylflustrabromine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desformylflustrabromine
Reactant of Route 2
Desformylflustrabromine
Reactant of Route 3
Desformylflustrabromine
Reactant of Route 4
Desformylflustrabromine
Reactant of Route 5
Reactant of Route 5
Desformylflustrabromine
Reactant of Route 6
Desformylflustrabromine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.